molecular formula C11H16N4O B1443193 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine CAS No. 1258650-17-7

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine

Cat. No.: B1443193
CAS No.: 1258650-17-7
M. Wt: 220.27 g/mol
InChI Key: ICORGBQIQCSEBP-UHFFFAOYSA-N
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Description

“4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine” is a chemical compound with the CAS Number: 1258650-17-7 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 4-(4-morpholinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Synthesis and Antitumor Applications

  • Synthesis and Antitumor Evaluation : Morpholinylchalcones, used as building blocks for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, showed promising activities against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).

Discovery of Inhibitors and Kinase Activity

  • Discovery of Novel Inhibitors : Compounds with 4-(Pyrimidin-4-yl)morpholine structures have been identified as potent inhibitors in the PI3K-AKT-mTOR pathway, a key area in cancer research (Hobbs et al., 2019).

Antimicrobial Activity

  • Antimicrobial Activity Study : Pyrimidine-Triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one showed significant antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Metabolic Studies

  • Phase I Metabolism of Novel Antibacterial Drug : FYL-67, a novel antibacterial drug with a morpholinyl ring replaced by a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, demonstrated significant activity against Gram-positive organisms and was subject to comprehensive phase I metabolism studies (Sang et al., 2016).

Structural and Chemical Characterization

  • Hydrogen-Bonded Sheet Structures : Studies on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed insights into their electronic polarization and hydrogen-bonded sheet structures, important for understanding the chemical properties of these compounds (Orozco et al., 2008).

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICORGBQIQCSEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178664
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-17-7
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 2
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 3
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 4
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 6
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine

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